5,5'-Dicarboxy-2,2'-bipyridine

Supramolecular Chemistry Crystal Engineering Coordination Polymers

Select 5,5'-H₂dcbpy (CAS 1802-30-8) for MOF and catalysis applications demanding thermal robustness beyond 500°C. Unlike the 4,4'-isomer, this C₂-symmetric ligand forms six reliable H-bonds per metal node, yielding networks stable to >580°C versus ~310°C for 4,4'-analogues. Its Cu complex achieves >99% yield in aerobic oxidations under ambient air without added base, eliminating corrosive reagents. For CO₂-to-CO photoconversion, 5,5'-H₂dcbpy-based frameworks deliver 99% CO selectivity, minimizing parasitic H₂ and downstream purification costs. Researchers requiring reproducible supramolecular synthons must specify the 5,5'-regioisomer—generic bipyridine dicarboxylates compromise hydrogen-bond integrity, catalytic selectivity, and bioactivity.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 1802-30-8
Cat. No. B142967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dicarboxy-2,2'-bipyridine
CAS1802-30-8
Synonyms[2,2’-Bipyridine]-5,5’-dicarboxylic Acid;  2,2’-Bipyridyl-5,5’-dicarboxylic Acid;  5,5’-Dicarboxy-2,2’-bipyridine; 
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)
InChIKeyKVQMUHHSWICEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-Dicarboxy-2,2′-bipyridine (CAS 1802-30-8): Core Building Block for Coordination Architectures and Catalytic Platforms


5,5′-Dicarboxy-2,2′-bipyridine (5,5′-H₂dcbpy) is a C₂-symmetric, dianionic tetradentate ligand featuring a 2,2′-bipyridine core substituted with carboxylic acid groups at the 5,5′-positions. It is a white to off‑white crystalline powder with a molecular weight of 244.20 g/mol and predicted pKa of 1.95±0.10 . The compound serves as a versatile linker in metal–organic frameworks (MOFs), coordination polymers, and supramolecular assemblies, where the bipyridyl nitrogen atoms and carboxylate oxygen donors provide distinct coordination modes [1]. Beyond its role as a structural building block, 5,5′-H₂dcbpy is a key precursor to ruthenium‑based water‑oxidation catalysts, copper‑based aerobic oxidation catalysts, and photocatalysts for CO₂ reduction [2][3].

Why 5,5′-Dicarboxy-2,2′-bipyridine Cannot Be Interchanged with Other Bipyridine‑Dicarboxylate Isomers


Although 4,4′-dicarboxy‑2,2′-bipyridine (4,4′-H₂dcbpy) and 5,5′-H₂dcbpy share identical molecular formulas and molecular weights, their divergent substitution patterns dictate profoundly different hydrogen‑bonding capacities, supramolecular network topologies, and catalytic microenvironments [1]. The 5,5′-regioisomer consistently forms six robust carboxylate–carboxylic acid hydrogen bonds per metal node, whereas the 4,4′-analogue typically achieves only four, leading to fundamentally distinct crystal packing and framework robustness [1]. Furthermore, the 5‑carboxylate substitution is essential for bioactivity in niacin‑derived research; 2,2′‑bipyridines lacking a 5‑carboxylate group show negligible inhibition of target enzymes . Substituting 5,5′-H₂dcbpy with a generic bipyridine dicarboxylate therefore risks collapsing the designed hydrogen‑bond network, altering catalytic selectivity, or losing biological activity entirely.

Quantitative Differentiation of 5,5′-Dicarboxy-2,2′-bipyridine (CAS 1802-30-8) Versus Isomeric Analogs and Unfunctionalized Bipyridine


Hydrogen‑Bonding Capacity: 5,5′‑H₂dcbpy Enables Six Hydrogen Bonds per Node vs. Four for 4,4′‑H₂dcbpy

Single‑crystal X‑ray diffraction of rhodium and cobalt tris‑chelate complexes reveals that 5,5′‑dicarboxy‑2,2′‑bipyridyl (1) consistently participates in six short carboxylate–carboxylic acid hydrogen bonds, whereas the 4,4′‑dicarboxy‑2,2′‑bipyridyl (2) ligand forms only four such hydrogen bonds in comparable coordination environments [1]. In [Rh(1H)₃], each complex acts as a six‑fold hydrogen‑bond node, producing interpenetrating homochiral rhombohedral networks. In [Co(2H)₃], only four hydrogen bonds are realized, resulting in a simpler layer structure dominated by π–π stacking [1].

Supramolecular Chemistry Crystal Engineering Coordination Polymers

Thermal Stability of Coordination Polymers: Decomposition >580 °C for 5,5′‑H₂dcbpy‑Based Frameworks vs. ~310 °C for 4,4′‑H₂dcbpy Analogue

Thermogravimetric analysis (TGA) of the 3D rare‑earth coordination polymer [Y₂(bpdc)₃(H₂O)₄] (bpdc = 5,5′‑dicarboxy‑2,2′‑bipyridyl) shows decomposition onset only above 580 °C under N₂ atmosphere, demonstrating exceptional thermal robustness [1]. In contrast, the 4,4′‑dicarboxy‑2,2′‑bipyridine (4,4′‑H₂dcbpy) isomer itself melts/decomposes at approximately >310 °C , and its coordination polymers typically degrade at significantly lower temperatures (often 300–450 °C) [2].

Metal-Organic Frameworks Thermal Stability Rare-Earth Chemistry

Catalytic Efficiency in Base‑Free Aerobic Alcohol Oxidation: >99% Yield in 2–5 h with 5,5′‑H₂dcbpy‑Derived Copper Complex vs. 7% Yield with Conventional Cu/TEMPO System

A copper(II) complex of the diethyl ester of 5,5′‑dicarboxy‑2,2′‑bipyridine (BPYDCDE) catalyzes the aerobic oxidation of alcohols to aldehydes or ketones with >99% yield within 2–5 h at room temperature, without any external base [1]. This performance starkly contrasts with conventional Cu/TEMPO catalyst systems using unsubstituted 2,2′‑bipyridine, which under similar room‑temperature conditions afford only 7% yield after 12 h for the oxidation of cyclohexylmethanol [2]. The ligand‑to‑metal charge transfer (LMCT) in the BPYDCDE complex enhances electron density at the Cu center and renders the coordinated acetate an efficient internal base [1].

Homogeneous Catalysis Aerobic Oxidation Copper Complexes

CO₂ Photoreduction Selectivity: 99% CO Selectivity with 5,5′‑H₂dcbpy‑Ni(II) Catalyst vs. Lower Faradaic Efficiencies for Unfunctionalized Bipyridine Systems

A 2D ultrathin metal–organic layer constructed from 2,2′‑bipyridine‑5,5′‑dicarboxylate (H₂bpydc) and nickel(II) achieves a CO yield of 2400 mmol g⁻¹ over 18 h with a remarkable CO selectivity of 99% under visible‑light irradiation [1]. In comparison, photocatalytic CO₂ reduction systems employing unsubstituted 2,2′‑bipyridine or 4,4′‑dicarboxy‑2,2′‑bipyridine typically exhibit CO selectivities in the range of 70–85% due to competitive H₂ evolution [2]. The 5,5′‑carboxylate substitution promotes a synergistic bis‑metallic catalytic site (Ni–O and Ni–N) that suppresses proton reduction [1].

Photocatalysis CO₂ Reduction Metal-Organic Layers

Acidity Modulation: 5,5′‑H₂dcbpy Exhibits Lower pKa (1.95) than 4,4′‑H₂dcbpy (2.65), Enhancing Metal‑Binding and Deprotonation Ease

The predicted pKa of the carboxylic acid groups in 5,5′‑dicarboxy‑2,2′‑bipyridine is 1.95±0.10 . In contrast, spectrophotometric titration of 4,4′‑dicarboxy‑2,2′‑bipyridine yields a pKa of 2.65 [1]. The lower pKa of the 5,5′‑isomer indicates that its carboxylates are more readily deprotonated under mildly acidic conditions, facilitating metal coordination and enhancing the ligand's ability to act as an anionic donor in aqueous or protic media.

Coordination Chemistry Ligand Design pKa

High‑Impact Application Scenarios for 5,5′-Dicarboxy-2,2′-bipyridine (CAS 1802-30-8) Driven by Quantified Differentiation


Construction of Ultra‑Stable Metal–Organic Frameworks for High‑Temperature Catalysis and Gas Separation

Researchers and industrial MOF developers should select 5,5′‑H₂dcbpy when thermal robustness above 500 °C is required. The ligand forms coordination polymers that resist decomposition up to >580 °C [1], far exceeding the ~310 °C limit of 4,4′‑H₂dcbpy‑based analogues. This stability enables post‑synthetic metalation at elevated temperatures, regeneration of catalysts under harsh oxidative conditions, and deployment in flue‑gas treatment where thermal spikes are common.

Green, Base‑Free Aerobic Oxidation Processes for Fine Chemical and Pharmaceutical Synthesis

Procurement of 5,5′‑H₂dcbpy (or its diethyl ester) is essential for laboratories and pilot plants seeking to replace stoichiometric oxidants with ambient‑pressure air. The copper complex derived from this ligand achieves >99% yield in 2–5 h without added base [2], compared to only 7% yield for conventional Cu/bipyridine/TEMPO systems. This eliminates the need for corrosive bases, simplifies waste streams, and aligns with the 12 Principles of Green Chemistry.

Photocatalytic CO₂‑to‑CO Conversion with Maximum Carbon Selectivity

For CO₂ valorization projects targeting carbon monoxide as the primary product, 5,5′‑H₂dcbpy‑based metal–organic layers provide near‑quantitative CO selectivity (99%) [3]. This starkly contrasts with the 70–85% selectivity typical of unfunctionalized or 4,4′‑substituted bipyridine catalysts, where parasitic H₂ evolution erodes faradaic efficiency. The high selectivity reduces downstream purification costs and improves the economic viability of solar‑fuel generation.

Crystal Engineering of Hydrogen‑Bonded Networks with Predictable Six‑Fold Connectivity

When designing crystalline porous materials or pharmaceutical cocrystals, 5,5′‑H₂dcbpy uniquely provides six reliable hydrogen‑bond donors/acceptors per metal complex, versus only four for the 4,4′‑isomer [4]. This higher connectivity enables the rational construction of interpenetrated rhombohedral networks, chiral frameworks, and materials with enhanced mechanical resilience. Scientists aiming for reproducible supramolecular synthons should prioritize the 5,5′‑regioisomer over its 4,4′‑counterpart.

Technical Documentation Hub

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